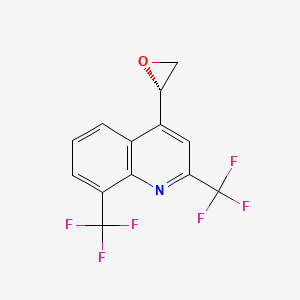

(S)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline

説明

特性

IUPAC Name |

4-[(2S)-oxiran-2-yl]-2,8-bis(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F6NO/c14-12(15,16)8-3-1-2-6-7(9-5-21-9)4-10(13(17,18)19)20-11(6)8/h1-4,9H,5H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNRGGNAVKYDQA-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline can be achieved through a multi-step process involving several key reactions. One common approach involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a condensation reaction between aniline derivatives and carbonyl compounds.

Introduction of Trifluoromethyl Groups: Trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Epoxidation: The oxirane ring can be formed through an epoxidation reaction using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of (S)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline typically involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

化学反応の分析

Types of Reactions

(S)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the oxirane ring to diols.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Diols.

Substitution: Substituted quinoline derivatives.

科学的研究の応用

(S)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

作用機序

The mechanism of action of (S)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target molecules.

類似化合物との比較

Key Observations:

Epoxide vs. Piperidinylmethanol (Mefloquine): The epoxide group in (S)-4-(oxiran-2-yl)-2,8-bis(CF₃)quinoline enhances ZIKV inhibition (EC₅₀ = 0.8 μM) compared to mefloquine’s 2-piperidinylmethanol group (EC₅₀ = 3.6 μM) .

Amino vs. Hydroxyl Groups: Anti-malarial activity requires an amino group at the 4-position (e.g., Compound 119, IC₅₀ = 8.4 μM), while hydroxyl groups are dispensable for anti-echinococcal activity .

Trifluoromethyl vs. Chloro Substituents: 2,8-Bis(trifluoromethyl)quinolines (e.g., Compound 119) and 7-chloroquinolines (e.g., Compound 134) show comparable anti-P. falciparum activity, suggesting the quinoline core’s substitution pattern is less critical than side-chain modifications .

Stereochemical Influence

The (S)-enantiomer of 4-(oxiran-2-yl)-2,8-bis(CF₃)quinoline demonstrates distinct optical properties ([α]²⁶D = +44.1) and synthetic utility compared to its (R)-counterpart ([α]²⁶D = -40.0). Stereochemistry affects reaction yields in subsequent derivatizations; for example, (S)-epoxide reactions with 4-(2-aminoethyl)benzamide achieve 39% yield, while (R)-epoxide reactions with sulfonamide derivatives yield 76% .

Pharmacokinetic and Toxicity Profiles

- Mefloquine Derivatives : Exhibit prolonged elimination half-lives (t₁/₂ = 13.5–18.6 hrs in mice) and erythrocyte accumulation (5× plasma concentration) .

- 2,8-Bis(CF₃)quinolines: Derivatives like QDA-1 and QDA-2 show low cytotoxicity (CC₅₀ > 189 μM) and high selectivity against Trichomonas vaginalis (SI > 200) .

生物活性

(S)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on diverse scientific literature.

Synthesis

The synthesis of (S)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline typically involves multi-step organic reactions. A notable method includes the reaction of bis(trifluoromethyl)quinolin-4-ol with epoxide precursors, leading to high yields and purity of the target compound. The synthesis process allows for modifications that can enhance biological activity through structural variations.

Antimicrobial Activity

Research has indicated that (S)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline exhibits significant antimicrobial properties against various bacterial strains. In a comparative study, this compound demonstrated efficacy against ESKAPEE pathogens, which include Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli .

Minimum Inhibitory Concentrations (MIC) for selected strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| S. aureus | 4 |

| E. faecalis | 8 |

| K. pneumoniae | >128 |

| A. baumannii | 16 |

| P. aeruginosa | 32 |

The compound's activity was notably higher than that of mefloquine, a well-known antimalarial agent .

Anticancer Activity

In addition to its antibacterial properties, (S)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline has been evaluated for its anticancer potential. Studies have shown that quinoline derivatives can act as potent growth inhibitors in models such as zebrafish embryos . The compound's mechanism appears to involve apoptosis induction in cancer cells, with specific emphasis on its effects on cell viability and proliferation.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Variations in substituents at different positions on the quinoline ring significantly influence both potency and selectivity against microbial targets. For example, compounds with electron-withdrawing groups at the 2 and 8 positions showed enhanced activity against Gram-positive bacteria compared to their Gram-negative counterparts .

Case Studies

- Antimicrobial Efficacy : A study compared the efficacy of various quinoline derivatives against multi-drug resistant bacterial strains. The results indicated that (S)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline outperformed several existing antibiotics in terms of MIC values against resistant strains .

- Zebrafish Model : In a zebrafish embryo model, different quinoline derivatives were tested for toxicity and growth inhibition. The results highlighted that while some derivatives exhibited significant toxicity, (S)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline maintained a favorable profile with effective growth inhibition at non-toxic concentrations .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the oxirane (epoxide) ring into 2,8-bis(trifluoromethyl)quinoline derivatives?

- Methodological Answer : The oxirane ring can be introduced via epoxidation of a precursor alkene using peracids (e.g., m-CPBA) or metal-mediated oxidation. For stereochemical control, asymmetric catalysis (e.g., Sharpless epoxidation) may be employed. The trifluoromethyl groups influence reactivity due to their electron-withdrawing nature, requiring optimization of reaction conditions (e.g., solvent polarity, temperature) to avoid premature ring-opening .

Q. How can the stereochemistry (S-configuration) at the oxiran-2-yl group be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for determining absolute stereochemistry. Alternatively, chiral HPLC or circular dichroism (CD) spectroscopy can validate enantiomeric purity. Comparative analysis with known enantiomers via NMR (e.g., using chiral shift reagents) may also corroborate configuration .

Q. What spectroscopic techniques are critical for characterizing trifluoromethyl groups in this compound?

- Methodological Answer : NMR is essential for identifying trifluoromethyl environments, with chemical shifts typically between -60 to -70 ppm. - coupling constants and HSQC experiments can resolve adjacent substituent effects. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy detects C-F stretching (~1100–1250 cm) .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

- Methodological Answer : The oxirane ring is prone to nucleophilic attack (e.g., by water, amines). Storage under inert atmosphere (N/Ar) at low temperatures (-20°C) in anhydrous solvents (e.g., THF, DCM) is recommended. Stability assays (TGA/DSC) should assess thermal decomposition thresholds .

Advanced Research Questions

Q. How do the trifluoromethyl groups influence electronic properties and reactivity in nucleophilic ring-opening reactions of the oxirane moiety?

- Methodological Answer : The electron-withdrawing trifluoromethyl groups polarize the oxirane ring, increasing electrophilicity at the oxygen atoms. Computational studies (DFT) can map electrostatic potential surfaces to predict regioselectivity. Experimental validation via kinetic assays with nucleophiles (e.g., thiols, amines) under varied pH conditions quantifies these effects .

Q. What mechanistic insights explain the stereochemical outcomes of metal-catalyzed functionalization reactions involving this compound?

- Methodological Answer : Transition metals (e.g., Ag, Cu) activate the oxirane via coordination, directing nucleophilic attack. Stereoelectronic effects from the (S)-configuration influence transition-state geometry. Isotopic labeling (e.g., ) and kinetic isotope effects (KIE) can elucidate pathways, while in situ NMR monitors intermediate formation .

Q. How can computational modeling predict the compound’s binding affinity in biological targets (e.g., enzymes, receptors)?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) paired with MD simulations assesses binding modes. QSAR models correlate substituent effects (e.g., trifluoromethyl hydrophobicity, oxirane reactivity) with bioactivity. Free-energy perturbation (FEP) calculations refine binding affinity predictions for lead optimization .

Q. What strategies mitigate competing side reactions during late-stage functionalization of the quinoline core?

- Methodological Answer : Protecting groups (e.g., Boc for amines) shield reactive sites during oxirane modification. Pd-catalyzed cross-coupling (Suzuki, Heck) tolerates trifluoromethyl groups if ligands (e.g., SPhos) are selected to prevent β-hydride elimination. Reaction screening via DoE (Design of Experiments) optimizes yield and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。